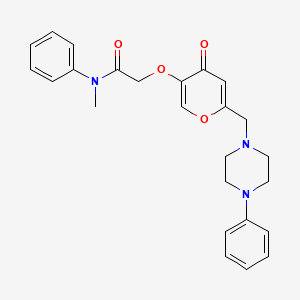

N-methyl-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)-N-phenylacetamide

Description

This compound features a 4H-pyran core substituted at position 3 with a methoxy group linked to an N-methyl-N-phenylacetamide moiety.

Properties

IUPAC Name |

N-methyl-2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxy-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O4/c1-26(20-8-4-2-5-9-20)25(30)19-32-24-18-31-22(16-23(24)29)17-27-12-14-28(15-13-27)21-10-6-3-7-11-21/h2-11,16,18H,12-15,17,19H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSAVTZXSFMZTRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-methyl-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)-N-phenylacetamide, also known by its CAS number 898440-68-1, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 433.5 g/mol. The structure features a pyran ring, a piperazine moiety, and an acetamide group, which contribute to its pharmacological properties.

| Property | Value |

|---|---|

| CAS Number | 898440-68-1 |

| Molecular Formula | C25H27N3O4 |

| Molecular Weight | 433.5 g/mol |

Research indicates that compounds similar to this compound may interact with various biological targets:

- Apelin/APJ System : The apelin/APJ system plays a critical role in cardiovascular regulation. Compounds that influence this pathway could exhibit cardiovascular protective effects, as seen in related studies involving pyran derivatives .

- GPCR Modulation : The compound may act as an antagonist or modulator of G-protein coupled receptors (GPCRs), which are pivotal in numerous physiological processes. For instance, related compounds have shown selective activity against specific GPCRs while exhibiting minimal binding to others .

Anticancer Activity

Preliminary studies suggest that derivatives of similar structures possess significant anticancer properties. For example, some pyran-based compounds have demonstrated potent antitumor activity against various cancer cell lines . This suggests that this compound may also exhibit potential as an anticancer agent.

Antimicrobial Activity

Some studies have indicated that compounds with similar structural motifs can exhibit broad-spectrum antimicrobial activity. For instance, certain derivatives have shown effectiveness against both bacterial and fungal strains at low minimum inhibitory concentrations (MICs) .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

- Antitumor Effects : A study evaluating novel pyrimidine derivatives found that modifications led to enhanced anticancer activity against cell lines such as Mia PaCa-2 and PANC-1 .

- Cardiovascular Effects : Research into the apelin/APJ system highlighted the importance of certain compounds in regulating cardiovascular health, suggesting that similar structures may be beneficial in treating cardiovascular diseases .

- Analgesic Properties : Some derivatives have been evaluated for their analgesic effects using models like the acetic acid-induced writhing test, indicating potential central and peripheral analgesic activities .

Comparison with Similar Compounds

Comparative Data Table

*Estimated based on structural analogs.

Key Insights from Structure-Activity Relationships (SAR)

Piperazine Role : The 4-phenylpiperazine group is critical for receptor engagement, as seen in ML221’s APJ antagonism. Substitutions here modulate selectivity and potency .

Electron-Withdrawing Groups : Fluorine or nitro substituents (e.g., in ML221) improve metabolic stability and receptor binding .

Q & A

Basic: What are the key synthetic steps and reaction conditions for preparing N-methyl-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)-N-phenylacetamide?

Answer:

The synthesis involves three primary steps:

Alkylation of 4-oxo-4H-pyran derivatives : React 4-oxo-6-(bromomethyl)-4H-pyran with 4-phenylpiperazine under alkaline conditions (e.g., K₂CO₃ in DMF) at 60–80°C to introduce the phenylpiperazine moiety.

Nucleophilic substitution : Couple the intermediate with N-methyl-N-phenylacetamide using a condensing agent (e.g., EDC/HOBt) in dichloromethane at room temperature.

Purification : Isolate the product via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallize from ethanol.

Critical parameters : Maintain pH >9 during alkylation, and monitor reaction progress via TLC. Yield optimization requires strict temperature control .

Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to verify substituent positions and stereochemistry. Key signals include the pyran C=O (~170 ppm in ¹³C NMR) and phenylpiperazine aromatic protons (δ 6.8–7.3 ppm in ¹H NMR) .

- Liquid Chromatography-Mass Spectrometry (LCMS) : Confirm molecular weight (e.g., m/z [M+H]⁺) and monitor purity (>95% via UV detection at 215/254 nm) .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column (acetonitrile/water mobile phase) to assess purity and detect impurities .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:

Contradictions often arise from variations in substituents, assay conditions, or target selectivity. To address this:

- Dose-response assays : Test the compound across a broad concentration range (e.g., 1 nM–100 µM) to establish EC₅₀/IC₅₀ values.

- Orthogonal assays : Compare enzymatic inhibition (e.g., kinase assays) with cellular activity (e.g., apoptosis assays) to confirm mechanism .

- Structural analogs : Synthesize derivatives with modified phenylpiperazine or acetamide groups (e.g., fluorinated or methoxy-substituted analogs) and correlate structural changes with activity trends .

Advanced: What computational and experimental strategies optimize reaction conditions for scale-up?

Answer:

- Computational reaction path search : Use quantum chemical calculations (e.g., DFT) to predict transition states and identify energy barriers. Tools like Gaussian or ORCA can model intermediates .

- Design of Experiments (DoE) : Vary parameters (solvent polarity, catalyst loading, temperature) in a factorial design to maximize yield. For example, DMF vs. THF as solvents may improve solubility of intermediates .

- In-line analytics : Implement FTIR or Raman spectroscopy to monitor reaction progress in real-time and adjust conditions dynamically .

Advanced: How can structure-activity relationship (SAR) studies enhance the compound’s pharmacological profile?

Answer:

- Core modifications : Replace the pyran ring with pyrimidine or pyridazine cores to assess impact on target binding .

- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to the phenylpiperazine moiety to modulate receptor affinity.

- Biological testing : Perform receptor binding assays (e.g., serotonin/dopamine receptors) and molecular docking (AutoDock Vina) to identify critical interactions. For example, piperazine nitrogen interactions with Glu/Asp residues in receptors are often pivotal .

Advanced: What methodologies validate the compound’s mechanism of action in complex biological systems?

Answer:

- Target deconvolution : Use siRNA knockdown or CRISPR-Cas9 gene editing to silence suspected targets (e.g., kinases) and observe activity loss .

- Thermal shift assays : Measure protein melting temperature (Tm) shifts via differential scanning fluorimetry (DSF) to confirm direct binding .

- Metabolomics : Profile cellular metabolites (LC-MS/MS) after treatment to identify disrupted pathways (e.g., apoptosis, glycolysis) .

Basic: What are the stability considerations for storing and handling this compound?

Answer:

- Storage : Store at –20°C in airtight, light-resistant containers under inert gas (Ar/N₂) to prevent oxidation.

- Solubility : Use DMSO for stock solutions (≤10 mM) and avoid aqueous buffers with pH >8 to prevent hydrolysis of the acetamide group .

- Stability monitoring : Periodically analyze via HPLC to detect degradation products (e.g., free phenylpiperazine or pyran fragments) .

Advanced: How can spectral data contradictions (e.g., NMR splitting patterns) be resolved during characterization?

Answer:

- Variable temperature NMR : Perform experiments at 25°C and 60°C to distinguish dynamic effects (e.g., rotamers) from static stereochemistry .

- 2D NMR techniques : Use HSQC and HMBC to assign overlapping signals (e.g., pyran vs. phenyl protons) .

- Crystallography : Grow single crystals (e.g., via slow evaporation in ethyl acetate) and resolve X-ray structures to confirm regiochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.